N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide” is a complex organic compound that features a variety of functional groups, including a sulfone, furan, and phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide” typically involves multi-step organic reactions. The starting materials might include tetrahydrothiophene, methylfuran, and phenoxypropanamide derivatives. Key steps could involve:
Oxidation: Converting tetrahydrothiophene to its sulfone derivative.
Substitution: Introducing the furan and phenoxy groups through nucleophilic substitution reactions.
Amidation: Forming the final amide bond under appropriate conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production would likely scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening for optimal conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide or amine derivatives.
Substitution: The phenoxy and furan groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, acyl chlorides, and various nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in organic reactions.
Materials Science: Potential use in the development of new materials with unique properties.
Biology and Medicine
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Biological Studies: Investigating its effects on biological systems and pathways.
Industry
Polymer Science: Use in the synthesis of polymers with specific characteristics.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, with pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide: can be compared with other sulfone, furan, and phenoxy derivatives.
Sulfone derivatives: Known for their stability and potential biological activity.
Furan derivatives: Often used in organic synthesis and medicinal chemistry.
Phenoxy derivatives: Common in herbicides and pharmaceuticals.
Uniqueness
The unique combination of functional groups in “this compound” might confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H31NO5S |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(5-methyl-2-propan-2-ylphenoxy)propanamide |
InChI |
InChI=1S/C23H31NO5S/c1-15(2)21-9-6-16(3)12-22(21)29-18(5)23(25)24(13-20-8-7-17(4)28-20)19-10-11-30(26,27)14-19/h6-9,12,15,18-19H,10-11,13-14H2,1-5H3 |
InChI Key |
NOGWNGBSIPOPQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.